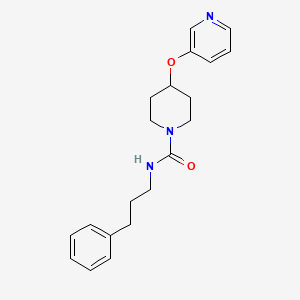

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide

Description

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a pyridin-3-yloxy group at the 4-position and a carboxamide-linked 3-phenylpropyl chain at the 1-position. The phenylpropyl chain contributes lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-phenylpropyl)-4-pyridin-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-20(22-13-4-8-17-6-2-1-3-7-17)23-14-10-18(11-15-23)25-19-9-5-12-21-16-19/h1-3,5-7,9,12,16,18H,4,8,10-11,13-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUFMFYULFBXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-phenylpropyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula: C19H24N2O2

- IUPAC Name: this compound

Research indicates that this compound may act as a modulator of various biological pathways. The presence of the piperidine and pyridine moieties suggests interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Findings:

- Inhibition of Enzymatic Activity : Studies have shown that similar piperidine derivatives can inhibit enzymes related to lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .

- Neurotransmitter Modulation : Compounds with similar structures have been reported to influence neurotransmitter release, potentially affecting mood and cognitive functions .

Biological Activities

The biological activities of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine structure significantly affect the biological activity of the compound. For instance:

- Substituent Variations : Altering the substituents on the piperidine ring can enhance potency and selectivity for specific biological targets.

- Lipophilicity : Increasing lipophilicity through structural modifications has been correlated with improved cellular uptake and bioavailability .

Case Studies

Several studies have investigated the effects of this compound and its analogs:

- Study on Neuroprotection : In a rodent model, administration of a related compound showed a reduction in neuroinflammatory markers and improved behavioral outcomes in tasks assessing memory and anxiety .

- Antiviral Screening : A series of derivatives were tested for antiviral activity, revealing that specific substitutions increased efficacy against viral replication in vitro .

Comparison with Similar Compounds

AZD5363 (Akt Inhibitor)

Structure: 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. Key Differences:

- Core : AZD5363 incorporates a pyrrolopyrimidine group at the 1-position of piperidine, whereas the target compound uses a pyridin-3-yloxy group.

- Substituents: AZD5363 has a 4-chlorophenyl-hydroxypropyl chain, enhancing selectivity for Akt kinases, while the target’s 3-phenylpropyl chain may prioritize lipophilicity over kinase specificity. Activity: AZD5363 demonstrates nanomolar potency against Akt, reduced hERG affinity, and high selectivity over ROCK kinases . The target compound’s pyridin-3-yloxy group could modulate similar selectivity but lacks documented data.

PF3845

Structure : 4-(3-[5-(trifluoromethyl)pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide.

Key Differences :

- Substituents : PF3845 has a benzyl linker with a trifluoromethyl-pyridyloxy group, increasing electron-withdrawing character and metabolic stability compared to the target’s direct pyridin-3-yloxy substitution.

Activity : PF3845 is associated with enzyme inhibition (unspecified), where the trifluoromethyl group may enhance binding to hydrophobic pockets .

PF750

Structure: N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide. Key Differences:

Table 1: Structural and Functional Comparison of Piperidine Carboxamides

Benzamide Derivatives with Varied Substituents

Examples :

- N-{(2S)-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl}benzamide (ID14): The propenyloxy group may confer reactivity for covalent binding or polymerization.

Comparison with Target Compound :

- Core : Benzamide vs. piperidine carboxamide.

- Activity : Benzamides in are likely protease or peptidase inhibitors, given their peptide-like backbones. The target’s piperidine core may favor kinase or GPCR targets due to conformational flexibility .

Quinoline and Pyridine Hybrids

Quinolin-6-yl Derivatives (–4)

Examples :

- (E)-N-(4-(3-Chlor-4-fluorophenylamino)-3-cyano-7-(pyridin-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide (): Combines quinoline, pyridyloxy, and dimethylamino groups for dual hydrogen bonding and cationic interactions. Comparison:

- The quinoline core may target topoisomerases or kinases, whereas the target’s piperidine carboxamide lacks aromatic planar regions critical for DNA intercalation .

Pyridine-3-carboxamide Derivatives ()

Example : N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methyl-phenyl]pyridine-3-carboxamide (ID1027352-41-5): Integrates a methoxyphenyl-piperidine carbonyl group, optimizing solubility and aryl receptor engagement.

Comparison :

- The methoxy group improves water solubility compared to the target’s phenylpropyl chain, which prioritizes lipid membrane penetration .

Key Structural-Activity Relationships (SAR)

Pyridyloxy vs.

Piperidine vs. Quinoline Cores: Piperidine carboxamides (target, AZD5363) favor flexible binding pockets, while quinolines (–4) target planar interfaces (e.g., DNA/enzyme active sites).

Carboxamide Linkers : The 3-phenylpropyl chain in the target compound balances lipophilicity and steric bulk, contrasting with AZD5363’s polar hydroxypropyl chain, which enhances solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.